TC-S 7005
Overview
Description
TC-S 7005: is a potent and selective inhibitor of polo-like kinase 2 (PLK2). Polo-like kinases are a family of serine-threonine kinases that play fundamental roles in regulating cell division, including mitotic entry, mitotic exit, spindle formation, cytokinesis, and meiosis . This compound is known for its high selectivity for PLK2 over other polo-like kinases such as PLK1 and PLK3 .
Mechanism of Action
Target of Action
TC-S 7005, also known as 2-amino-isoxazolopyridine, 9 or 3-(1,3-Benzodioxol-5-yl)-N-[(1S)-1-phenylethyl]-isoxazolo[5,4-c]pyridin-5-amine, is a potent and selective inhibitor of Polo-like kinases (Plks) . Plks are a family of serine-threonine kinases that play fundamental roles in regulating cell division, including mitotic entry, mitotic exit, spindle formation, cytokinesis, and meiosis .
Mode of Action
This compound interacts with its targets, the Plks, by inhibiting their enzymatic activity . It exhibits IC50 values of 4 nM, 24 nM, and 214 nM for Plk2, Plk3, and Plk1, respectively . This indicates a 6-fold selectivity against Plk3 and 50-fold selectivity against Plk1 .
Biochemical Pathways
The inhibition of Plks by this compound affects the normal cell division process. Exposure to Plk inhibitors leads to multiple defects in mitosis, causing cell death . These
Biochemical Analysis
Biochemical Properties
TC-S 7005 plays a significant role in biochemical reactions by inhibiting the activity of PLK2 . The nature of this interaction is through binding to the active site of the enzyme, thereby preventing its normal function.
Cellular Effects
This compound has been observed to induce mitotic arrest and cell death in HCT 116 colorectal cells . This suggests that it can influence cell function by impacting cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the PLK2 enzyme, leading to its inhibition . This inhibition can result in changes in gene expression and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TC-S 7005 involves the preparation of 3-(1,3-benzodioxol-5-yl)-N-[(1S)-1-phenylethyl]-isoxazolo[5,4-c]pyridin-5-amine. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers. the general approach involves the formation of the isoxazolo[5,4-c]pyridine core followed by functionalization to introduce the benzodioxolyl and phenylethyl groups .
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis to a commercial scale. This typically requires optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification methods. The compound is usually produced in a solid form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions: TC-S 7005 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the isoxazolo[5,4-c]pyridine core and the benzodioxolyl group .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles that can attack the electrophilic centers in this compound. Common reagents include alkyl halides and other nucleophilic agents.
Oxidation and Reduction Reactions: While less common, this compound can undergo oxidation and reduction reactions under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups attached to the isoxazolo[5,4-c]pyridine core .
Scientific Research Applications
Chemistry: TC-S 7005 is used as a research tool to study the role of polo-like kinases in cell division and mitosis. Its high selectivity for PLK2 makes it valuable for dissecting the specific functions of this kinase compared to other family members .
Biology: In biological research, this compound is used to investigate the cellular processes regulated by PLK2. It has been shown to induce mitotic arrest and cell death in colorectal cancer cells, making it a useful compound for studying cell cycle regulation and apoptosis .
Medicine: this compound has potential therapeutic applications in cancer treatment due to its ability to inhibit PLK2, which is often overexpressed in tumors. Research is ongoing to explore its efficacy and safety in preclinical and clinical settings .
Industry: In the pharmaceutical industry, this compound is used in the development of new cancer therapies. Its role as a PLK2 inhibitor makes it a candidate for drug development programs aimed at targeting cell division in cancer cells .
Comparison with Similar Compounds
PLK1 Inhibitors: Compounds such as onvansertib and volasertib target PLK1, another member of the polo-like kinase family.
PLK3 Inhibitors: Compounds like GSK461364 target PLK3 and are used to study its role in cell cycle regulation.
Uniqueness of TC-S 7005: this compound is unique due to its high selectivity for PLK2 over other polo-like kinases. This selectivity allows researchers to specifically target PLK2 without affecting PLK1 or PLK3, making it a valuable tool for studying the distinct functions of PLK2 in cell division and cancer .
Biological Activity
TC-S 7005 is a selective inhibitor of Polo-like kinases (Plks), particularly targeting PLK2, PLK3, and PLK1. This compound has garnered attention in the field of cancer research due to its potential therapeutic applications. This article will explore the biological activity of this compound, including its mechanism of action, effects on various cell types, and implications for disease treatment.
Property | Details |
---|---|
Common Name | This compound |
CAS Number | 1082739-92-1 |
Molecular Formula | C21H17N3O3 |
Molecular Weight | 359.38 g/mol |
IC50 Values | PLK2: 4 nM, PLK3: 24 nM, PLK1: 214 nM |
This compound functions by inhibiting Polo-like kinases, which are crucial for various cellular processes including cell division and apoptosis. The compound exhibits potent inhibitory activity with IC50 values indicating its effectiveness at low concentrations, particularly against PLK2.
Case Study: Cardiac Fibrosis
In a study examining the role of PLK2 in cardiac fibrosis, this compound was used to pharmacologically inhibit PLK2 in human atrial fibroblasts (HAF). The results demonstrated that treatment with this compound (100 nmol/L for 72 hours) led to:
- Increased myofibroblast differentiation as indicated by morphological changes and enhanced expression of α-smooth muscle actin (αSMA).
- A significant rise in extracellular collagen deposition (p=0.0317) and osteopontin (OPN) protein expression (p=0.0225) following treatment .
Case Study: Multiple Myeloma
In another investigation focused on multiple myeloma, this compound was shown to significantly reduce cell viability and promote apoptosis in IM-9 myeloma cells. The study highlighted the compound's ability to target adaptive IRE1α signaling pathways, showcasing its potential as a therapeutic agent in hematological malignancies .
Case Study: Synaptic Destabilization
Research into synaptic functions revealed that this compound could rescue synaptic cell adhesion molecules lost after treatment with other inhibitors. This suggests that the compound may play a role in maintaining synaptic integrity through its action on PLK2 .
Summary of Findings
The biological activity of this compound has been extensively studied across various contexts:
- Cardiac Fibrosis : Promotes myofibroblast differentiation and collagen deposition.
- Multiple Myeloma : Reduces cell viability and induces apoptosis.
- Neuroscience : Maintains synaptic integrity through modulation of cellular adhesion molecules.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-[(1S)-1-phenylethyl]-[1,2]oxazolo[5,4-c]pyridin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-13(14-5-3-2-4-6-14)23-20-10-16-19(11-22-20)27-24-21(16)15-7-8-17-18(9-15)26-12-25-17/h2-11,13H,12H2,1H3,(H,22,23)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAGOCSHXCDWDY-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC=C3C(=C2)C(=NO3)C4=CC5=C(C=C4)OCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC2=NC=C3C(=C2)C(=NO3)C4=CC5=C(C=C4)OCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101137196 | |
Record name | 3-(1,3-Benzodioxol-5-yl)-N-[(1S)-1-phenylethyl]isoxazolo[5,4-c]pyridin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101137196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082739-92-1 | |
Record name | 3-(1,3-Benzodioxol-5-yl)-N-[(1S)-1-phenylethyl]isoxazolo[5,4-c]pyridin-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1082739-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1,3-Benzodioxol-5-yl)-N-[(1S)-1-phenylethyl]isoxazolo[5,4-c]pyridin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101137196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.